4-Chloro-1-(2-fluorophenyl)-1-oxobutane
Description
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Properties
IUPAC Name |
4-chloro-1-(2-fluorophenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO/c11-7-3-6-10(13)8-4-1-2-5-9(8)12/h1-2,4-5H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCPYEWBWOAVGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593385 | |
| Record name | 4-Chloro-1-(2-fluorophenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2823-19-0 | |
| Record name | 4-Chloro-1-(2-fluorophenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Nucleophilic Catalysis Halide Exchange :the Rate of Sn2 Reactions is Dependent on the Nature of the Leaving Group, with Iodide Being a Much Better Leaving Group Than Chloride. This Principle is Exploited in the Finkelstein Reaction, Where a Catalytic Amount of an Iodide Salt E.g., Sodium Iodide or Potassium Iodide is Added to the Reaction Mixture.nih.gov
In Silico Mechanistic Studies of this compound Reactivity
In silico, or computational, studies are powerful tools for investigating reaction mechanisms where experimental analysis is difficult. While specific published studies focusing solely on this compound are scarce, the methodologies for such an investigation are well-established, primarily using Density Functional Theory (DFT). researchgate.netnih.gov
A computational study of its SN2 reaction with a nucleophile like piperazine (B1678402) would involve several key steps:
Geometry Optimization: The ground state structures of the reactants (this compound and piperazine) and products are optimized to find their lowest energy conformations.
Transition State Search: A search for the transition state structure is performed. This involves constraining the distance between the incoming nucleophile's nitrogen and the electrophilic carbon and systematically scanning the potential energy surface to locate the energy maximum along the reaction coordinate. blogspot.comresearchgate.net The resulting structure should correspond to the trigonal bipyramidal arrangement.
Frequency Analysis: A frequency calculation is performed on the located transition state. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode of the bond-forming/bond-breaking process. researchgate.net
Furthermore, DFT can be used to calculate various molecular properties, or "reactivity descriptors," that predict the molecule's behavior. semanticscholar.orgscielo.org.mx
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For this compound, this would highlight the electrophilic nature of the carbon atom bonded to chlorine.
Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The LUMO of the substrate would show a large coefficient on the carbon atom attached to the chlorine, indicating it is the site most susceptible to nucleophilic attack. researchgate.net
Fukui Functions: These functions provide a more quantitative measure of the reactivity at each atomic site, identifying the most likely centers for nucleophilic and electrophilic attack. semanticscholar.org
| Computational Method | Information Gained | Relevance to Mechanism |
|---|---|---|
| Geometry Optimization | Lowest energy structures of reactants and products. | Provides the starting and ending points for the reaction coordinate. |
| Transition State (TS) Search | Structure and energy of the transition state. | Confirms the SN2 pathway and allows calculation of the activation energy barrier. |
| Frequency Analysis | Vibrational frequencies of a structure. | Confirms a minimum energy state (no imaginary frequencies) or a true transition state (one imaginary frequency). |
| Molecular Electrostatic Potential (MEP) | Map of electrostatic potential on the molecule's surface. | Visually identifies the electrophilic carbon atom susceptible to attack. |
| Frontier Molecular Orbital (FMO) Analysis | Energies and shapes of HOMO and LUMO. | Identifies the LUMO on the electrophilic carbon as the orbital that accepts electrons from the nucleophile's HOMO. |
Reactivity and Chemical Transformations of 4 Chloro 1 2 Fluorophenyl 1 Oxobutane
Transformations Involving the Ketone Functional Group of 4-Chloro-1-(2-fluorophenyl)-1-oxobutane
The ketone group, a central feature of the this compound structure, is susceptible to both reduction and oxidation reactions, leading to the formation of valuable alcohol and ester derivatives, respectively.
Reduction Reactions of the Ketone Moiety
The carbonyl group of this compound can be readily reduced to a secondary alcohol, yielding 4-chloro-1-(2-fluorophenyl)butan-1-ol. This transformation is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH4) is a commonly employed reagent for this purpose due to its selectivity for aldehydes and ketones. masterorganicchemistry.comnumberanalytics.comlibretexts.orgyoutube.com The reaction is generally carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. numberanalytics.com
Alternatively, catalytic hydrogenation can be employed for the reduction of the ketone. researchgate.netlibretexts.orglibretexts.orgyoutube.com This method involves the use of hydrogen gas in the presence of a metal catalyst, such as platinum, palladium, or nickel. libretexts.org The choice of catalyst and reaction conditions can influence the selectivity of the reduction, particularly if other reducible functional groups are present in the molecule.
A summary of typical reduction reactions is presented in the table below.
| Product Name | Reagents and Conditions |
| 4-Chloro-1-(2-fluorophenyl)butan-1-ol | NaBH4, Methanol, Room Temperature |
| 4-Chloro-1-(2-fluorophenyl)butan-1-ol | H2, Pt/C, Ethanol, RT |
Oxidation Reactions of the Ketone Moiety
While less common than reduction, the ketone functional group in this compound can undergo oxidative cleavage through the Baeyer-Villiger oxidation. wikipedia.orgorganic-chemistry.orgchemistrysteps.comsigmaaldrich.comlibretexts.org This reaction utilizes a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to convert the ketone into an ester. The reaction proceeds via the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent alkyl groups.
The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. In the case of this compound, the migration of the 2-fluorophenyl group is generally favored over the propyl chloride moiety, leading to the formation of 2-fluorophenyl 4-chlorobutanoate as the major product.
Nucleophilic Substitution Reactions at the Chlorine Atom of this compound
The chlorine atom at the 4-position of the butane (B89635) chain is susceptible to nucleophilic substitution reactions, providing a versatile handle for the introduction of various functional groups. researchgate.net This reactivity is particularly significant in the pharmaceutical industry, where this compound serves as a key intermediate in the synthesis of several antipsychotic drugs. benthamdirect.comeurekaselect.comingentaconnect.comresearchgate.netpatsnap.com
A prominent example is the reaction with piperazine (B1678402) derivatives. For instance, the condensation of this compound with a substituted piperazine in the presence of a base, such as potassium carbonate, and a catalyst, like potassium iodide, in a suitable solvent (e.g., acetonitrile) yields the corresponding N-substituted piperazine derivative. This alkylation reaction is a crucial step in the synthesis of compounds with potential therapeutic applications.
The table below illustrates a representative nucleophilic substitution reaction.
| Nucleophile | Product Name |
| 1-(2,3-Dichlorophenyl)piperazine | 1-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butanoyl)-2-fluorobenzene |
Reactivity of the Ortho-Fluorophenyl Moiety in this compound
The ortho-fluorophenyl group exhibits a rich and complex reactivity profile, influenced by the electronic effects of both the fluorine atom and the butyrophenone (B1668137) side chain. These substituents govern the regioselectivity of electrophilic aromatic substitution and enable various palladium-catalyzed cross-coupling reactions.
Electrophilic Aromatic Substitution Potentials
The acyl group of the butyrophenone is a deactivating, meta-directing group for electrophilic aromatic substitution due to its electron-withdrawing nature. Conversely, the fluorine atom is also deactivating due to its inductive effect but is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. The interplay of these opposing effects determines the position of substitution on the aromatic ring.
Common electrophilic aromatic substitution reactions include nitration and halogenation. google.comquora.comlibretexts.orgyoutube.comnih.gov For instance, nitration of this compound would be expected to yield a mixture of isomers, with the incoming nitro group predominantly directed to the positions meta to the acyl group and ortho/para to the fluorine atom. The precise regiochemical outcome would depend on the specific reaction conditions.
Palladium-Catalyzed Cross-Coupling Reactivity and Other Aryl Transformations
The carbon-fluorine bond of the ortho-fluorophenyl moiety, while generally strong, can participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by transmetalation and reductive elimination.
Examples of such transformations include:
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base to form a biaryl compound. nih.govclaremont.eduresearchgate.netbohrium.comnih.gov
Buchwald-Hartwig Amination: Coupling with an amine in the presence of a palladium catalyst and a base to form an arylamine. wikipedia.orgnih.govorganic-chemistry.orgua.edulibretexts.org
Heck Reaction: Coupling with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. mdpi.comwikipedia.orgorganic-chemistry.orgnih.gov
The specific choice of palladium catalyst, ligands, base, and reaction conditions is crucial for achieving high yields and selectivity in these transformations.
Advanced Organic Reactions Involving this compound
While this compound undergoes common ketone and alkyl halide reactions such as oxidation, reduction, and simple nucleophilic substitution, its utility is significantly enhanced in more complex, named reactions that allow for the construction of intricate molecular architectures, particularly heterocyclic systems. These reactions often leverage the bifunctional nature of the molecule, where both the electrophilic carbonyl carbon and the carbon bearing the chlorine atom participate in bond-forming events.
One notable application is in the synthesis of substituted thiazoles, a class of sulfur-containing heterocycles with significant importance in medicinal chemistry. The Hantzsch thiazole (B1198619) synthesis, a classic method for constructing the thiazole ring, typically involves the reaction of an α-haloketone with a thioamide. In a variation of this reaction, this compound can serve as a precursor to the required α-haloketone or a related electrophilic species, which then undergoes cyclocondensation with a thioamide or thiourea. The reaction proceeds by initial formation of a bond between the sulfur of the thioamide and the carbon bearing the chlorine, followed by an intramolecular cyclization and dehydration to afford the thiazole ring.
The following table summarizes representative conditions for the synthesis of a thiazole derivative starting from a precursor derived from this compound.
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) |
| Precursor from this compound | Thiourea | Ethanol | Reflux | Not specified | Moderate to Good |
Furthermore, the structural motif of this compound is amenable to various cyclization strategies for the synthesis of other heterocyclic systems, such as quinolines. Named reactions like the Doebner-von Miller, Combes, and Friedländer syntheses are powerful methods for quinoline (B57606) formation. wikipedia.orgwikipedia.orgorganicreactions.orgwikipedia.org These reactions typically involve the condensation of anilines with α,β-unsaturated carbonyl compounds, β-diketones, or compounds with a reactive α-methylene group, respectively. While direct application of this compound in these reactions is not extensively documented, its derivatives, created through substitution of the chloro group or reaction at the carbonyl, can serve as key intermediates. For instance, conversion of the chlorobutyl chain to a 1,3-dicarbonyl moiety would render it a suitable substrate for the Combes synthesis.
Similarly, the Paal-Knorr synthesis offers a route to pyrroles and furans from 1,4-dicarbonyl compounds. wikipedia.org Chemical manipulation of this compound to introduce a second carbonyl group at the appropriate position would create a precursor for this transformation. The Fischer indole (B1671886) synthesis, which constructs the indole ring from a phenylhydrazine (B124118) and a ketone or aldehyde, could directly utilize the carbonyl group of this compound. thermofisher.comwikipedia.org The reaction with a substituted phenylhydrazine under acidic conditions would lead to the formation of a substituted indole, a prevalent core in many pharmaceuticals.
Influence of Halogen Substituents on the Reactivity and Selectivity of this compound
The reactivity and selectivity of this compound are significantly influenced by the presence and position of its two halogen atoms: the chlorine on the aliphatic chain and the fluorine on the aromatic ring.
The chlorine atom, being a good leaving group, is the primary site for nucleophilic substitution reactions. Its position at the end of the four-carbon chain makes it susceptible to attack by a wide range of nucleophiles, enabling the introduction of various functional groups such as amines, thiols, and azides. This reactivity is crucial for its role as a building block in the synthesis of more complex molecules. However, the rate and outcome of these substitution reactions can be influenced by the potential for competing elimination reactions, particularly in the presence of strong, sterically hindered bases.
The fluorine atom, positioned on the aromatic ring, exerts its influence through a combination of inductive and resonance effects. Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the aromatic ring towards electrophilic substitution. However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect), which directs incoming electrophiles to the ortho and para positions. In the case of this compound, the fluorine is in the ortho position. This ortho-fluoro substituent can sterically hinder the approach of reagents to the adjacent carbonyl group. This steric hindrance can affect the rate of reactions involving nucleophilic attack at the carbonyl carbon, such as in the formation of hydrazones in the Fischer indole synthesis or in addition reactions.
The electronic effect of the ortho-fluoro group also plays a crucial role. The strong inductive withdrawal of electrons by the fluorine atom increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This enhanced electrophilicity can be a determining factor in the feasibility and rate of reactions such as the initial step of the Hantzsch thiazole synthesis or other condensation reactions.
Mechanistic Investigations of Reactions Involving 4 Chloro 1 2 Fluorophenyl 1 Oxobutane
Elucidation of Reaction Pathways and Intermediates in Transformations of 4-Chloro-1-(2-fluorophenyl)-1-oxobutane
The most prevalent transformation involving this compound is the nucleophilic substitution of the chlorine atom. Given that the chlorine is attached to a primary carbon, the reaction pathway is predominantly a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.org
The SN2 pathway is a single-step, concerted process where the incoming nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (chloride ion) departs. libretexts.org The nucleophile, typically an amine such as a piperazine (B1678402) derivative, approaches the carbon atom from the side opposite to the carbon-chlorine bond, an approach known as "backside attack". researchgate.netgoogle.com
This concerted mechanism proceeds through a single, high-energy intermediate known as the transition state. In this transition state, the central carbon atom is transiently bonded to both the incoming nucleophile and the departing leaving group, adopting a trigonal bipyramidal geometry. libretexts.org The bond to the nucleophile is forming while the bond to the chloride is simultaneously breaking. As the reaction progresses from the transition state to the product, the three non-reacting groups on the carbon atom undergo an inversion of stereochemical configuration, similar to an umbrella turning inside out.
Reactants: this compound (electrophile) and a nucleophile (e.g., piperazine).
Transition State (Intermediate): A high-energy species where the nucleophile and the leaving group (Cl) are partially bonded to the same carbon atom in a trigonal bipyramidal arrangement.
Products: The N-alkylated product (e.g., 1-(2-fluorophenyl)-4-(piperazin-1-yl)butan-1-one) and the chloride ion.
| Component | Description | Example Species |
|---|---|---|
| Substrate (Electrophile) | The molecule undergoing substitution, containing the electrophilic carbon and the leaving group. | This compound |
| Nucleophile | An electron-rich species that attacks the electrophilic carbon. | Piperazine, N-methylpiperazine |
| Leaving Group | The atom or group displaced by the nucleophile. | Chloride ion (Cl-) |
| Transition State | The single, high-energy intermediate state in a concerted SN2 reaction. | [Nu---C---Cl]‡ complex with trigonal bipyramidal geometry |
| Product | The new molecule formed after substitution. | 1-(2-fluorophenyl)-4-(piperazin-1-yl)butan-1-one |
Role of Catalysis in Directing Mechanistic Outcomes for this compound Reactions
While the SN2 reaction can proceed without a catalyst, its efficiency is often significantly improved by additives that can be broadly considered catalytic in their function. In the context of reacting this compound with amine nucleophiles, two main types of catalytic assistance are common.
Synthetic Utility and Applications in Complex Molecule Construction
4-Chloro-1-(2-fluorophenyl)-1-oxobutane as a Versatile Building Block in Multi-Step Organic Synthesis
The strategic placement of a ketone and a primary alkyl chloride within the same molecule makes this compound a highly valuable precursor in the multi-step synthesis of more complex molecules. The differential reactivity of these two functional groups allows for selective transformations, enabling chemists to build molecular complexity in a controlled and stepwise manner. The chlorine atom is susceptible to nucleophilic substitution, while the ketone can undergo a variety of reactions such as reduction, oxidation, and addition. smolecule.com
One of the most prominent applications of this compound is as a key intermediate in the synthesis of antipsychotic drugs of the butyrophenone (B1668137) class. For instance, it is a known analogue of intermediates used in the synthesis of Haloperidol. lookchem.comchemicalbook.com In these synthetic routes, the chloro group is typically displaced by a secondary amine, such as a piperidine (B6355638) derivative, in a nucleophilic substitution reaction to forge the final carbon-nitrogen bond of the target molecule.
The general synthetic approach often involves the following steps:
Nucleophilic Substitution: The primary alkyl chloride is displaced by a suitable nucleophile, such as an amine or a thiol, to introduce a new functional group or a significant portion of the target molecule.
Modification of the Ketone: The ketone functionality can be subsequently modified. For example, it can be reduced to a secondary alcohol, which can then be further functionalized or may be a key feature of the final product.
The 2-fluoro substituent on the phenyl ring also plays a crucial role, influencing the electronic properties of the aromatic system and potentially impacting the biological activity of the final compound. This feature makes this compound a particularly interesting building block for medicinal chemistry applications.
Below is a data table summarizing the key reactive sites of this compound and their potential transformations in multi-step synthesis.
| Reactive Site | Type of Reaction | Potential Reagents | Resulting Functional Group |
| Carbonyl Group (Ketone) | Reduction | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Secondary Alcohol |
| Carbonyl Group (Ketone) | Oxidation | Strong oxidizing agents (e.g., KMnO₄) | Carboxylic Acid (with cleavage) |
| Alkyl Chloride | Nucleophilic Substitution | Amines (R₂NH), Thiols (RSH), Alkoxides (RO⁻) | Tertiary Amine, Thioether, Ether |
Integration of this compound into Heterocyclic Frameworks
The bifunctional nature of this compound makes it an ideal substrate for the construction of various heterocyclic frameworks, which are core structures in many pharmaceuticals and biologically active compounds. Through carefully designed reaction sequences, both the ketone and the alkyl chloride can participate in cyclization reactions to form rings of varying sizes and heteroatom compositions.
Nitrogen-Containing Heterocycles: The reaction of this compound with binucleophiles containing nitrogen is a common strategy for the synthesis of nitrogen-containing heterocycles. For example, reaction with primary amines can lead to the formation of cyclic imines or, after reduction, cyclic amines such as substituted pyrrolidines.
Oxygen-Containing Heterocycles: Intramolecular cyclization can be induced to form oxygen-containing heterocycles. For instance, reduction of the ketone to a secondary alcohol, followed by intramolecular Williamson ether synthesis (where the newly formed alkoxide displaces the chloride), can yield substituted tetrahydrofurans.
Sulfur-Containing Heterocycles: Similarly, reaction with sulfur nucleophiles can lead to the formation of sulfur-containing heterocycles. For example, reaction with sodium sulfide (B99878) could potentially lead to the formation of a tetrahydrothiophene (B86538) derivative through a double displacement mechanism.
The following table provides a conceptual overview of the types of heterocyclic frameworks that can be synthesized from this compound.
| Heteroatom | Type of Heterocycle | General Synthetic Strategy |
| Nitrogen | Pyrrolidines, Piperidines | Reaction with primary amines followed by intramolecular cyclization and reduction. |
| Oxygen | Tetrahydrofurans | Reduction of the ketone to an alcohol followed by intramolecular Williamson ether synthesis. |
| Sulfur | Tetrahydrothiophenes | Reaction with a sulfur nucleophile followed by intramolecular cyclization. |
Derivatization Strategies for Expanding the Chemical Space of this compound Analogues
To explore the structure-activity relationships of molecules derived from this compound, various derivatization strategies can be employed. These strategies aim to systematically modify the core structure to generate a library of analogues with diverse physicochemical properties.
Substitution Reactions at the Chloro Position: The most straightforward derivatization involves the nucleophilic substitution of the terminal chlorine atom. smolecule.com A wide range of nucleophiles can be used to introduce different functional groups, leading to a diverse set of analogues.
Amines: Reaction with various primary and secondary amines can introduce a wide array of amino functionalities, which can be further modified.
Thiols: Reaction with thiols can be used to introduce various sulfur-containing moieties.
Alkoxides and Phenoxides: Williamson ether synthesis with various alcohols and phenols can be employed to generate a library of ether analogues.
Modifications of the Carbonyl Group: The ketone functionality offers another handle for derivatization.
Reduction: Reduction to the corresponding secondary alcohol introduces a hydroxyl group, which can be further acylated or alkylated.
Reductive Amination: The ketone can be converted into an amine via reductive amination, providing an alternative route to nitrogen-containing derivatives.
Wittig Reaction: The Wittig reaction can be used to convert the ketone into an alkene, allowing for the introduction of a carbon-carbon double bond and further functionalization.
The table below illustrates some of the potential derivatization strategies.
| Starting Moiety | Reaction Type | Reagent Class | Resulting Analogue Class |
| Alkyl Chloride | Nucleophilic Substitution | Amines | 4-Amino-1-(2-fluorophenyl)-1-oxobutanes |
| Alkyl Chloride | Nucleophilic Substitution | Thiols | 4-Thio-1-(2-fluorophenyl)-1-oxobutanes |
| Ketone | Reduction | Hydride reducing agents | 1-(2-Fluorophenyl)butan-1,4-diol (after reduction and hydrolysis of chloride) |
| Ketone | Reductive Amination | Ammonia/Amines + Reducing agent | 4-Chloro-1-(2-fluorophenyl)butan-1-amine |
Role of this compound in Asymmetric Synthesis
This compound can serve as a prochiral substrate in asymmetric synthesis, allowing for the creation of stereogenic centers in a controlled manner. The primary focus in this area is the asymmetric reduction of the ketone to produce a chiral secondary alcohol.
The enantioselective reduction of the ketone can be achieved using various methods:
Chiral Reducing Agents: The use of chiral boranes or aluminum hydrides modified with chiral ligands can effect the enantioselective reduction of the ketone.
Catalytic Asymmetric Reduction: Transition metal catalysts with chiral ligands can be used for the catalytic hydrogenation or transfer hydrogenation of the ketone, leading to the formation of one enantiomer of the alcohol in excess.
Biocatalysis: Enzymes such as ketoreductases can be employed for the highly enantioselective reduction of the ketone. nih.gov The use of microorganisms or isolated enzymes often provides high enantiomeric excess under mild reaction conditions.
The resulting chiral alcohol, (R)- or (S)-4-chloro-1-(2-fluorophenyl)butan-1-ol, is a valuable chiral building block that can be used in the synthesis of enantiomerically pure pharmaceuticals and other complex chiral molecules. The presence of the chloro group allows for further synthetic manipulations, as described in the previous sections, while retaining the newly established stereocenter.
The table below summarizes the approaches for the asymmetric synthesis of chiral alcohols from this compound.
| Method | Type of Catalyst/Reagent | Expected Outcome |
| Chiral Reducing Agents | Chiral Boranes (e.g., Alpine Borane) | Enantiomerically enriched 4-chloro-1-(2-fluorophenyl)butan-1-ol |
| Catalytic Asymmetric Reduction | Chiral Ruthenium or Rhodium complexes | Enantiomerically enriched 4-chloro-1-(2-fluorophenyl)butan-1-ol |
| Biocatalysis | Ketoreductases (enzymes) | High enantiomeric excess of (R)- or (S)-4-chloro-1-(2-fluorophenyl)butan-1-ol |
Computational Chemistry Studies of 4 Chloro 1 2 Fluorophenyl 1 Oxobutane
Density Functional Theory (DFT) Calculations for 4-Chloro-1-(2-fluorophenyl)-1-oxobutane
No peer-reviewed articles or public data repositories containing DFT calculations for this compound could be located. Therefore, a detailed analysis based on direct research findings is not possible at this time.
Electronic Structure and Molecular Orbital Analysis
There are no published studies detailing the electronic structure or molecular orbital analysis (e.g., HOMO-LUMO gap, electrostatic potential maps) of this compound.
Prediction of Spectroscopic Parameters
Specific DFT-based predictions of spectroscopic parameters (such as IR, Raman, and NMR spectra) for this compound are not available in the scientific literature.
Energetics and Transition State Analysis of Reactions
Conformational Analysis of this compound
A detailed conformational analysis of this compound, including the identification of stable conformers and the energy barriers between them, has not been published. Studies on other α-fluoroketones suggest that the presence of the fluorine atom can significantly influence conformational preferences, which in turn may affect reactivity. beilstein-journals.org However, these findings cannot be directly extrapolated to provide specific data for the title compound.
Advanced Spectroscopic and Structural Elucidation of 4 Chloro 1 2 Fluorophenyl 1 Oxobutane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for elucidating the molecular structure of 4-Chloro-1-(2-fluorophenyl)-1-oxobutane in solution. By analyzing the chemical shifts, coupling constants, and correlations, a complete and unambiguous assignment of all proton and carbon signals can be achieved.
Proton (¹H) NMR Spectroscopy provides detailed information about the hydrogen atoms within the molecule. The spectrum is characterized by distinct signals for the aromatic protons of the 2-fluorophenyl group and the aliphatic protons of the 4-chlorobutyl chain. The aromatic region typically displays complex multiplets due to proton-proton and proton-fluorine couplings. The aliphatic protons appear as distinct triplets or multiplets, with their chemical shifts influenced by the adjacent electron-withdrawing carbonyl group and the terminal chlorine atom.
Carbon-13 (¹³C) NMR Spectroscopy complements the proton NMR data by providing a signal for each unique carbon atom in the molecule. The carbonyl carbon is readily identified by its characteristic downfield chemical shift. The aromatic carbons exhibit signals in the aromatic region, with their shifts influenced by the fluorine substituent, showing characteristic C-F coupling constants. The aliphatic carbons are observed in the upfield region of the spectrum.
A summary of expected NMR chemical shifts is presented in the table below, based on established ranges for similar functional groups and substituted butyrophenones. chemicalbook.compdx.eduoregonstate.edu
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Description |
| C=O | - | ~195-205 | Ketone Carbonyl |
| Aromatic C-F | - | ~160-165 (d) | Carbon bonded to Fluorine |
| Aromatic CH | ~7.1 - 8.0 (m) | ~115-135 | Phenyl ring protons and carbons |
| C-2 (α to C=O) | ~3.0 - 3.2 (t) | ~35-40 | Methylene (B1212753) adjacent to carbonyl |
| C-3 (β to C=O) | ~2.1 - 2.3 (m) | ~25-30 | Methylene (quintet) |
| C-4 (γ to C=O) | ~3.6 - 3.8 (t) | ~40-45 | Methylene adjacent to Chlorine |
Note: (d) denotes a doublet due to C-F coupling, (t) denotes a triplet, and (m) denotes a multiplet. Chemical shifts are referenced to TMS and can vary based on solvent and concentration.
To confirm the structural assignments from 1D NMR, advanced 2D NMR experiments are employed.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, definitively connecting the adjacent methylene groups (C-2, C-3, and C-4) in the chlorobutyl chain.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum based on the more resolved ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is crucial for connecting the fragments, for instance, by showing a correlation from the C-2 protons to the carbonyl carbon (C-1) and to the aromatic carbons.
A particularly interesting feature in ortho-substituted fluorobenzoyl compounds is the potential for through-space coupling . acs.orgacs.org Due to the proximity of the ortho-fluorine atom to the butyryl side chain, a spin-spin coupling can be observed between the fluorine (¹⁹F) and the protons on the C-2 methylene group (⁵JHF). acs.org The magnitude of this coupling is highly dependent on the conformation of the side chain and the distance between the interacting nuclei. nih.govresearchgate.net Observation of such a coupling provides direct evidence for the preferred conformation of the molecule in solution, where the carbonyl group and the fluorine atom are likely oriented to bring the C-2 protons into close spatial proximity with the fluorine. acs.org
Infrared (IR) and Raman Spectroscopy for Vibrational Characterization
Vibrational spectroscopy probes the functional groups and skeletal structure of the molecule. Infrared (IR) and Raman spectroscopy are complementary techniques, with selection rules depending on changes in the dipole moment and polarizability, respectively. ksu.edu.saamericanpharmaceuticalreview.com
The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch. Aromatic C-H and C=C stretching vibrations are also prominent. The C-F and C-Cl stretching vibrations appear in the fingerprint region and provide confirmation of the halogen substituents.
Raman spectroscopy is particularly sensitive to the non-polar bonds and the aromatic system. researchgate.net It provides complementary information to the IR spectrum, especially for the C-C skeletal vibrations of both the aromatic ring and the aliphatic chain.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy | Intensity |
| Aromatic C-H Stretch | 3050 - 3100 | IR, Raman | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman | Medium-Strong |
| Carbonyl (C=O) Stretch | 1680 - 1700 | IR | Strong |
| Aromatic C=C Stretch | 1580 - 1610 | IR, Raman | Medium-Strong |
| Aliphatic C-H Bend | 1450 - 1470 | IR | Medium |
| C-F Stretch | 1200 - 1250 | IR | Strong |
| C-Cl Stretch | 650 - 750 | IR | Medium-Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule. The nominal molecular weight of this compound (C₁₀H₁₀ClFO) is 200 g/mol . High-resolution mass spectrometry can confirm the elemental composition with high accuracy.
Under electron ionization (EI), the molecular ion (M⁺˙) at m/z 200/202 (due to ³⁵Cl and ³⁷Cl isotopes) may be observed. The fragmentation of butyrophenones is well-characterized and typically proceeds via two main pathways: libretexts.orgnih.govjst.go.jp
Alpha-Cleavage: The bond between the carbonyl carbon and the butyl chain cleaves, leading to the formation of a stable 2-fluorobenzoyl cation. This is often the base peak in the spectrum.
McLafferty Rearrangement: A hydrogen atom from the C-3 position (gamma-hydrogen) is transferred to the carbonyl oxygen, followed by the cleavage of the C-2/C-3 bond. This results in the loss of a neutral propene-1-yl-chloride molecule.
| m/z | Proposed Fragment | Fragmentation Pathway |
| 200/202 | [C₁₀H₁₀ClFO]⁺˙ | Molecular Ion (M⁺˙) |
| 123 | [C₇H₄FO]⁺ | Alpha-cleavage (loss of •CH₂CH₂CH₂Cl) |
| 95 | [C₆H₄F]⁺ | Loss of CO from the benzoyl cation |
The presence of the fluorophenyl group is often confirmed by a fragment at m/z 95. nih.gov
X-ray Crystallography of this compound and Selected Derivatives
X-ray crystallography provides the definitive, unambiguous solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. cityofhope.org While a specific crystal structure for this compound is not widely published, analysis of related structures, such as derivatives of Haloperidol, provides insight into the expected solid-state conformation. researchgate.netrsc.orgnih.gov
A crystallographic study would determine key structural parameters, including:
Unit Cell Dimensions: The fundamental repeating unit of the crystal lattice (a, b, c, α, β, γ).
Space Group: The symmetry operations that define the crystal.
Conformation: The dihedral angles defining the orientation of the 2-fluorophenyl ring relative to the carbonyl group and the conformation of the flexible 4-chlorobutyl chain. In the solid state, the molecule is expected to adopt a low-energy conformation, which may differ from the average conformation observed in solution by NMR.
Intermolecular Interactions: The analysis would reveal any significant non-covalent interactions, such as C-H···O or C-H···F hydrogen bonds, or halogen-halogen interactions, which govern the crystal packing.
Such data is invaluable for computational modeling and for understanding the physical properties of the solid material.
Future Research Directions for 4 Chloro 1 2 Fluorophenyl 1 Oxobutane
Development of Sustainable and Green Chemistry Approaches for 4-Chloro-1-(2-fluorophenyl)-1-oxobutane Synthesis
The conventional synthesis of this compound typically involves a Friedel-Crafts acylation reaction. This process often relies on stoichiometric amounts of Lewis acid catalysts, such as aluminum chloride (AlCl₃), and utilizes chlorinated volatile organic compounds as solvents. researchgate.net Such methods present environmental and economic challenges due to catalyst consumption, difficult recovery, and the generation of hazardous waste. researchgate.net Future research is critically needed to align its synthesis with the principles of green chemistry.
Key areas for development include:
Heterogeneous Catalysis: Replacing homogeneous catalysts like AlCl₃ with reusable solid acid catalysts is a primary goal. Materials such as zeolites, ion-exchange resins, and metal oxides offer potential for easier separation, catalyst recycling, and reduced waste streams. researchgate.net Research could focus on optimizing catalyst selection and reaction conditions (e.g., temperature, pressure) to maximize yield and selectivity for the target compound. researchgate.netresearchgate.net
Green Solvents and Solvent-Free Conditions: The elimination of hazardous solvents is paramount. Promising alternatives include deep eutectic solvents (DES), which are biodegradable and can also act as catalysts, or supercritical fluids like carbon dioxide (scCO₂), which allow for easy product separation. researchgate.netresearchgate.net Investigating solvent-free synthesis, potentially using mechanochemical methods like grinding or ball-milling, presents another significant avenue for minimizing environmental impact. bohrium.comscitepress.org
Alternative Acylating/Promoting Agents: Moving away from acyl chlorides activated by metallic Lewis acids can further enhance the sustainability of the synthesis. The use of carboxylic acids or anhydrides activated by non-metallic and biodegradable promoters, such as methanesulfonic anhydride (B1165640), could eliminate metallic and halogenated waste products. researchgate.netorganic-chemistry.org
Energy-Efficient Methodologies: The application of alternative energy sources like microwave irradiation or ultrasonication could dramatically reduce reaction times and energy consumption. google.comscirp.org While microwave heating has shown significant rate enhancements for intramolecular Friedel-Crafts reactions, its efficacy for intermolecular processes like the synthesis of this compound warrants specific investigation. scirp.org
| Approach | Conventional Method (Friedel-Crafts) | Potential Green Alternative | Key Advantages of Green Alternative |
| Catalyst | Stoichiometric AlCl₃ or FeCl₃ researchgate.net | Reusable solid acids (e.g., Zeolite Y) researchgate.net | Catalyst recyclability, reduced waste, atom economy. researchgate.netresearchgate.net |
| Solvent | Dichloromethane, Dichlorobenzene researchgate.netnumberanalytics.com | Deep Eutectic Solvents (DES), scCO₂, or solvent-free researchgate.netresearchgate.net | Reduced toxicity, biodegradability, simplified workup. researchgate.netresearchgate.net |
| Activating Agent | 4-Chlorobutanoyl chloride google.com | 4-Chlorobutanoic acid with methanesulfonic anhydride organic-chemistry.org | Avoids halogenated reagents, biodegradable byproducts. organic-chemistry.org |
| Energy Input | Conventional heating (hours) scirp.org | Microwave irradiation (minutes) scirp.org | Reduced reaction time, lower energy consumption. google.comscirp.org |
Design of Novel Catalytic Systems for Specific Transformations of this compound
This compound possesses two primary sites for chemical modification: the terminal carbon-chlorine (C-Cl) bond and the ketone functional group. Future research into novel catalytic systems can unlock more efficient and selective transformations at these sites.
Catalytic C-Cl Bond Functionalization: The terminal chloride is susceptible to nucleophilic substitution, a key step in synthesizing derivatives like the antipsychotic drug Haloperidol. nih.gov Research should target the development of catalysts (e.g., transition metal complexes) that can activate this C-Cl bond under milder conditions, broadening the scope of applicable nucleophiles and improving functional group tolerance.
Selective Ketone Transformations: Beyond simple reduction, advanced catalytic methods can enable more complex modifications of the ketone. For instance, developing catalytic systems for the α-alkylation of the ketone via C-H or C-C bond activation would provide novel pathways to complex molecular architectures without the need for pre-functionalized substrates. mdpi.comresearchgate.net
Decarbonylative and Rearrangement Catalysis: Exploration of transition-metal catalysts, such as platinum or rhodium complexes, could uncover novel decarbonylative reactions, cleaving C-C bonds to produce different molecular skeletons. acs.org This represents a transformative approach to utilizing butyrophenones as synthons for completely different compound classes.
Asymmetric Catalysis: For the synthesis of chiral derivatives, the development of enantioselective catalysts for the reduction of the ketone to a chiral alcohol is a significant goal. This would provide access to enantiomerically pure compounds, which is crucial for pharmaceutical applications where stereochemistry dictates biological activity.
| Transformation | Target Site | Potential Catalytic System | Research Goal |
| Nucleophilic Substitution | C-Cl Bond | Palladium or Nickel complexes | C-N, C-O, C-S bond formation under mild conditions. |
| α-Alkylation | α-Carbon of Ketone | Brønsted acids, Photoredox/Titanium hybrid catalysts mdpi.comnih.gov | Direct C-C bond formation via C-H/C-C activation. mdpi.com |
| Asymmetric Reduction | Ketone Carbonyl | Chiral Ruthenium or Rhodium catalysts | Enantioselective synthesis of chiral secondary alcohols. |
| Decarbonylation | C-C bond adjacent to ketone | Platinum(II) complexes acs.org | Extrusion of CO to form novel hydrocarbon frameworks. acs.org |
Exploration of Undiscovered Reactivity Modes and Synthetic Applications
While primarily used as a pharmaceutical intermediate, the unique structural features of this compound—an ortho-fluorinated aromatic ring, a flexible four-carbon chain, and a terminal electrophilic site—suggest a rich and underexplored reactivity profile.
Future research should aim to:
Leverage the Ortho-Fluoro Substituent: The fluorine atom's electronic properties can be exploited to direct novel intramolecular cyclization reactions, potentially leading to new heterocyclic scaffolds. The steric and electronic influence of this group on the reactivity of the adjacent ketone could also be systematically studied to enable regioselective transformations.
Photochemical Reactions: The α-haloketone moiety is a known chromophore. nih.gov Investigating the photochemical reactivity of this compound could lead to unprecedented rearrangements, cyclizations, or substitution reactions, providing access to complex molecular architectures that are difficult to obtain through traditional thermal methods. nih.gov
Domino and Tandem Reactions: Designing multi-step, one-pot reactions that capitalize on the compound's multiple reactive sites could significantly improve synthetic efficiency. For example, a sequence involving initial nucleophilic substitution at the C-Cl bond followed by an intramolecular cyclization onto the ketone could rapidly generate complex polycyclic systems.
New Pharmaceutical Scaffolds: The butyrophenone (B1668137) core is a well-established pharmacophore in neuroleptic drugs. researchgate.net Future synthetic applications should focus on using this compound as a building block to create diverse libraries of new analogues for screening against a wider range of biological targets beyond the central nervous system. nih.gov
Advanced Computational Modeling for Predictive Synthesis and Reaction Design for this compound
Computational chemistry offers powerful tools to accelerate research and development, reducing the need for extensive empirical experimentation. For this compound, computational modeling can provide deep insights into its synthesis and reactivity.
Key research directions include:
Mechanism Elucidation: Using Density Functional Theory (DFT), the mechanisms of both existing and proposed reactions can be modeled. acs.org This allows for the calculation of transition state energies, reaction barriers, and the electronic effects of the fluorine substituent, providing a rational basis for optimizing reaction conditions and predicting outcomes. up.ac.zanih.gov For example, DFT studies could clarify the competing pathways in nucleophilic substitution reactions or model the active species in novel catalytic cycles. up.ac.za
Catalyst Design and Screening: Computational methods can be used to design and screen new catalysts for specific transformations in silico. By modeling the interaction between the substrate and potential catalysts, researchers can predict catalytic activity and selectivity, prioritizing the most promising candidates for experimental validation.
Predictive Synthesis: Machine learning algorithms and quantitative structure-activity relationship (QSAR) models can be developed to predict the outcomes of reactions under various conditions. cas.org By training these models on existing reaction data for similar butyrophenones, it may become possible to predict yields and identify optimal conditions for the synthesis and derivatization of the target molecule.
Virtual Screening for Drug Discovery: Given the compound's pharmaceutical relevance, computational tools can be used to design libraries of virtual derivatives and predict their binding affinity to various biological targets. cas.org This approach can also predict ADME (absorption, distribution, metabolism, and excretion) and toxicity properties, helping to guide the synthesis of new drug candidates with improved pharmacological profiles. researchgate.net
| Computational Method | Application Area | Research Objective |
| Density Functional Theory (DFT) | Reaction Mechanism | Calculate energy barriers and transition states for synthesis and transformations. acs.orgup.ac.za |
| Molecular Docking | Drug Design | Predict binding modes and affinities of derivatives to protein targets. |
| Machine Learning / QSAR | Predictive Synthesis & Biology | Model reaction outcomes; predict biological activity and ADME-Tox properties. cas.org |
| High-Throughput Virtual Screening | Catalyst & Drug Discovery | Rapidly screen virtual libraries of catalysts or drug candidates in silico. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-Chloro-1-(2-fluorophenyl)-1-oxobutane, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via Friedel-Crafts acylation of 2-fluorobenzene with 4-chlorobutanoyl chloride, using Lewis acid catalysts (e.g., AlCl₃) in anhydrous dichloromethane. Optimization involves controlling reaction temperature (0–5°C to minimize side reactions) and stoichiometric ratios (1:1.2 substrate-to-acyl chloride). Post-reaction quenching with ice-water and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product. Monitor reaction progress using TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be reported?
- Methodology :
- NMR : ¹H NMR (CDCl₃) should show signals for the fluorophenyl aromatic protons (δ 7.2–7.8 ppm, coupling patterns dependent on substitution), the ketone carbonyl (inactive in ¹H), and the chloro-substituted butanone chain (δ 3.5–4.0 ppm for CH₂Cl). ¹³C NMR confirms the ketone (δ ~200 ppm) and aromatic carbons.
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch).
- X-ray crystallography : Use SHELXL for refinement; report unit cell parameters, R-factors, and ORTEP-3 diagrams for structural validation .
Q. What safety precautions are critical when handling this compound?
- Methodology : Classified as a skin sensitizer (Category 1) and acute oral toxin (Category 4). Use PPE (nitrile gloves, lab coat, goggles), work in a fume hood, and avoid inhalation. Store in a cool, dry place away from oxidizers. Waste must be segregated and disposed via licensed hazardous waste contractors. Document SDS protocols for spill management .
Q. How does the electron-withdrawing fluorine substituent influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodology : The 2-fluorophenyl group enhances electrophilicity at the ketone carbonyl, facilitating nucleophilic attack (e.g., Grignard reactions). The chloro group at C4 can undergo SN2 displacement with strong nucleophiles (e.g., NaN₃ in DMF). Kinetic studies (monitored by GC-MS) reveal rate acceleration compared to non-fluorinated analogs .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the electronic structure and reactivity of this compound?
- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, HOMO-LUMO gaps, and partial charges. Use Gaussian or ORCA software. Compare computed IR/NMR spectra with experimental data to validate models. Docking studies (AutoDock Vina) can predict binding affinity to biological targets (e.g., enzymes) .
Q. What crystallographic challenges arise during structural determination, and how are they resolved?
- Methodology : Twinning or disorder in the chloro-butane chain may require high-resolution data (synchrotron source) and iterative refinement in SHELXL. Apply TWIN/BASF commands for twinned data. Use Olex2 or WinGX for visualization. Report Flack parameter to confirm absolute configuration if applicable .
Q. How can impurity profiles be analyzed during scale-up synthesis, and what analytical methods are recommended?
- Methodology : Employ HPLC (C18 column, acetonitrile/water gradient) with UV detection (254 nm) to quantify byproducts (e.g., di-fluorinated analogs or chlorinated intermediates). GC-MS (EI mode) identifies volatile impurities. Reference standards (e.g., fenofibric acid derivatives) aid peak identification .
Q. What strategies are used to study structure-activity relationships (SAR) when modifying the fluorophenyl or chloro substituents?
- Methodology : Synthesize analogs (e.g., 3-fluoro or 4-chloro variants) and evaluate biological activity (e.g., enzyme inhibition assays). Use multivariate analysis (PCA or QSAR) to correlate substituent position/logP with activity. Crystallographic data (e.g., protein-ligand co-structures) provide mechanistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
